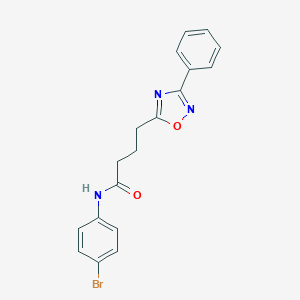
N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as BPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPOB is a small molecule that belongs to the family of oxadiazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug discovery.
Mécanisme D'action
The exact mechanism of action of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to modulate various biochemical and physiological processes in cancer cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation, angiogenesis, and metastasis. N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in the field of medicine. However, the limitations of using N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. These include further studies to fully understand its mechanism of action, the development of more potent analogs of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, and the evaluation of its potential applications in the treatment of various diseases. In addition, further studies are needed to evaluate the safety and toxicity of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction between 4-bromobenzoyl chloride and 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then subjected to further reaction with 1,4-dibromobutane, followed by purification to obtain pure N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C18H16BrN3O2 |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-9-11-15(12-10-14)20-16(23)7-4-8-17-21-18(22-24-17)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,20,23) |
Clé InChI |
HCDLHBYJURNHJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)
![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)